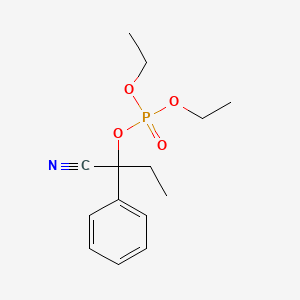
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is an organic compound that features both an azide group and a sulfonyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate typically involves the reaction of 4-sulfonylbenzoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent to form the ester linkage. The azide group can be introduced through a subsequent reaction with sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine.
Oxidation Reactions: The sulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for introducing the azide group.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the azide group.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the sulfonyl group.
Major Products
Reduction of Azide: Produces the corresponding amine.
Oxidation of Sulfonyl: Can lead to the formation of sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate involves its ability to undergo chemical transformations that can modify other molecules. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the azide and sulfonyl groups.
2-Dimethylaminoethylazide: Contains the azide group but lacks the benzoate ester and sulfonyl group.
Uniqueness
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is unique due to the presence of both the azide and sulfonyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and materials science.
Propiedades
Número CAS |
84356-53-6 |
|---|---|
Fórmula molecular |
C11H14N4O4S |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-azidosulfonylbenzoate |
InChI |
InChI=1S/C11H14N4O4S/c1-15(2)7-8-19-11(16)9-3-5-10(6-4-9)20(17,18)14-13-12/h3-6H,7-8H2,1-2H3 |
Clave InChI |
TUAMFUFFRIOXNH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)



![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)

![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)



